

A Technical Guide to the Spectroscopic Data of Bromodiiodomethane

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Compound of Interest

Compound Name: Bromodiiodomethane

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This document provides a comprehensive overview of the spectroscopic data for **bromodiiodomethane** (CHBrI_2), a trihalomethane of interest in organic synthesis and chemical analysis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **bromodiiodomethane**, both ^1H and ^{13}C NMR provide critical data points for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **bromodiiodomethane** is expected to show a single signal, as there is only one proton in the molecule. Due to the presence of three highly electronegative halogen atoms, this proton is significantly deshielded, resulting in a downfield chemical shift. While a specific spectrum for **bromodiiodomethane** is not readily available, data from related halomethanes, such as dibromomethane ($\delta \approx 4.95$ ppm), suggest a chemical shift further downfield.[2] The electronegativity and size of the attached halogens directly influence the chemical shift of the proton.[3]

Table 1: ^1H NMR Data for **Bromodiiodomethane**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.0 - 8.0 (Estimated)	Singlet (s)	CHBr_2I

Note: The chemical shift is an estimate based on trends observed in polyhalogenated methanes.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of a molecule.

Bromodiiodomethane contains a single, unique carbon atom, which gives rise to one signal in the spectrum. The significant deshielding effect of the attached bromine and iodine atoms results in a very low-field chemical shift.

Table 2: ^{13}C NMR Data for **Bromodiiodomethane**

Chemical Shift (δ) ppm	Solvent	Assignment
-36.5	CDCl_3	CHBrI_2

Data sourced from
SpectraBase.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The spectrum of **bromodiiodomethane** is characterized by C-H stretching and bending vibrations, as well as C-Br and C-I stretching vibrations, which typically appear in the fingerprint region.[5]

Table 3: Predicted IR Absorption Bands for **Bromodiiodomethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
~3000 - 2850	Medium	C-H Stretch
~1400 - 1300	Medium	C-H Bend (Scissoring)
~750 - 550	Strong	C-Br Stretch
~600 - 500	Strong	C-I Stretch

Note: Wavenumber ranges are approximate and based on characteristic absorptions for haloalkanes.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **bromodiiodomethane** is distinguished by a characteristic isotopic pattern due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[\[8\]](#)[\[9\]](#) Iodine is monoisotopic (¹²⁷I).

Table 4: Mass Spectrometry Data for **Bromodiiodomethane**

m/z (Mass/Charge)	Relative Intensity	Assignment (Fragment Ion)
348	~50%	[CH ⁷⁹ Br ¹²⁷ I ₂] ⁺ (M ⁺)
350	~50%	[CH ⁸¹ Br ¹²⁷ I ₂] ⁺ (M+2)
221 / 223	Variable	[CH ¹²⁷ I ₂] ⁺
219 / 221	Variable	[CH ⁷⁹ Br ¹²⁷ I] ⁺ / [CH ⁸¹ Br ¹²⁷ I] ⁺
127	High	[I] ⁺
94 / 96	Variable	[CH ⁷⁹ Br] ⁺ / [CH ⁸¹ Br] ⁺

Note: Fragmentation data is based on predicted cleavage patterns for halomethanes and isotopic abundances. The NIST Chemistry WebBook lists the availability of an electron ionization mass spectrum for **bromodiiodomethane**.[\[10\]](#)

Experimental Protocols

The following protocols outline standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **bromodiiodomethane** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard 5 mm NMR tube.[\[4\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.0$ ppm).[\[3\]](#)[\[11\]](#)
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker, JEOL).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 16-64 scans for a clear signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use proton decoupling to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[\[12\]](#)
 - Set the spectral width to approximately 250 ppm.
 - Use a 45-degree pulse angle.

- Set the relaxation delay to 2-5 seconds.
- Acquire several hundred to several thousand scans due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (IR) Spectroscopy

- Sample Preparation: As **bromodiiodomethane** is a solid at room temperature, prepare a KBr (potassium bromide) pellet.[\[1\]](#)
 - Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}). Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

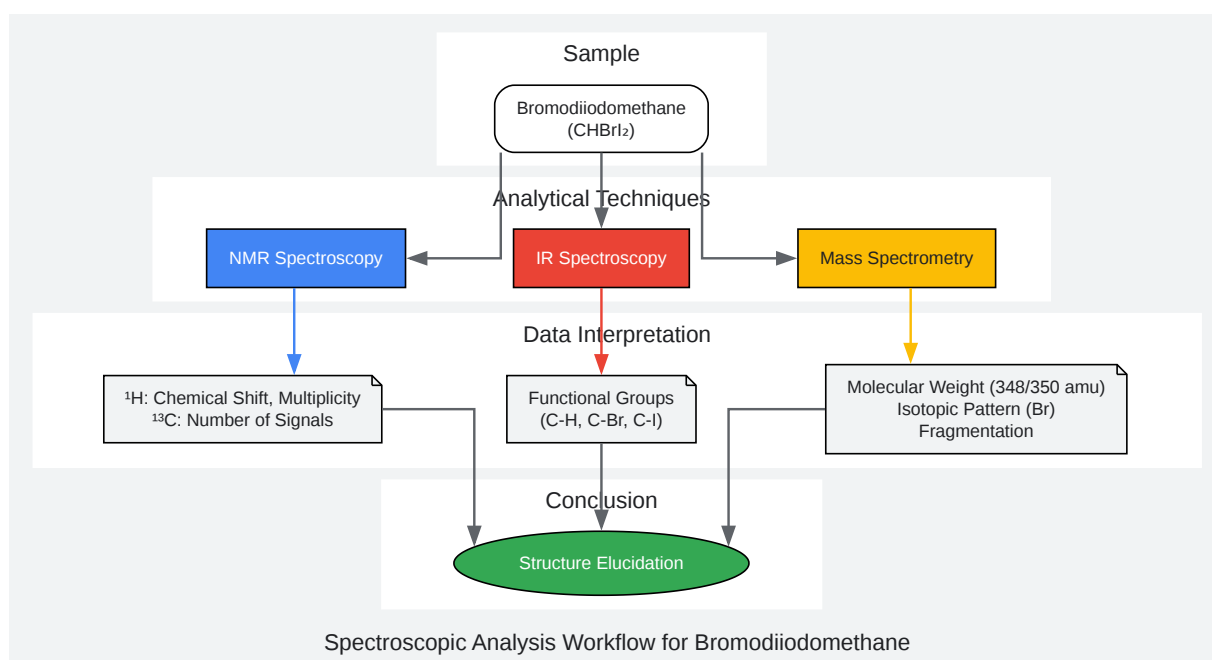
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity of 100% (the base peak).^[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like **bromodiiodomethane** using the spectroscopic methods discussed.



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Caption: Logical workflow for structural analysis using NMR, IR, and Mass Spectrometry.

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